molecular formula C13H11BrN2O2 B2358632 N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 1252919-09-7

N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2358632
CAS RN: 1252919-09-7
M. Wt: 307.147
InChI Key: GONIEFYVVFNGRE-UHFFFAOYSA-N
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Description

“N-(3-bromobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a synthetic derivative of noscapine, a non-narcotic, antitussive alkaloid isolated from plants of the Papaveraceae family . This compound is being evaluated for its anticancer potential .


Synthesis Analysis

The compound is synthesized by introducing a modification at site B (‘N’ in the isoquinoline unit) and a bromo group at the 9th position of the parent compound noscapine . The synthesis process involves a series of reactions including substitution, solid-liquid separation, and re-crystallization .


Molecular Structure Analysis

The structure of this novel analogue was elucidated by X-ray crystallography . It consists of a benzene ring substituted with a bromomethyl group .


Chemical Reactions Analysis

The compound has been found to be superior to many of the past-generation noscapinoids in inhibiting cancer cell viability . It perturbs the tertiary structure of purified tubulin, as indicated by an anilinonaphthalene sulfonic acid-binding assay .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 242.12 . It is a solid at room temperature .

Scientific Research Applications

Safety and Hazards

The compound should be handled with care to avoid contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation while handling it .

Future Directions

The compound may be considered for further investigations as a potent antiproliferative agent . Its potential as a tubulin-targeted anticancer drug makes it a promising candidate for future research in cancer therapeutics .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O2/c14-11-3-1-2-9(6-11)7-16-13(18)10-4-5-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONIEFYVVFNGRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)C2=CNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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